

Application Note: Quantitative Analysis of Valsartan in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

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Introduction

Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist used for the treatment of hypertension and heart failure. Accurate and reliable quantification of valsartan in human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the analysis of valsartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methods described herein are compiled from validated procedures in the scientific literature. While the request specifies **valsartan disodium**, in the biological matrix of plasma (pH ~7.4), valsartan will exist as the valsartan anion, making the analytical methods for valsartan applicable.

Principle

This method involves the extraction of valsartan and an internal standard (IS) from human plasma, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by a tandem mass spectrometer. The quantification is achieved by multiple reaction monitoring (MRM) in negative ion mode.

Experimental Protocols

Materials and Reagents

- Valsartan reference standard (purity ≥99%)
- Internal Standard (e.g., Telmisartan, Irbesartan, Valsartan-d9)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human plasma (with K3EDTA as anticoagulant)
- Solid-phase extraction (SPE) cartridges (e.g., HLB), or liquid-liquid extraction (LLE) solvents, or protein precipitation (PPT) reagents.

Instrumentation

- A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
- Data acquisition and processing software.

Sample Preparation

Three common methods for sample preparation are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT) Protocol[1][2][3]

- To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
- Add 600 µL of methanol (or acetonitrile) to precipitate the plasma proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) Protocol[2][3][4]

- To 500 μ L of plasma sample, add the internal standard.
- Add a suitable extraction solvent (e.g., ethyl acetate).
- Vortex for an extended period to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for injection.

3. Solid-Phase Extraction (SPE) Protocol[5][6][7]

- Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
- Loading: Load the pre-treated plasma sample (acidified with formic acid) onto the cartridge. [7]
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[7]
- Elution: Elute valsartan and the IS with 1 mL of methanol or another suitable solvent.[5][7]
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[5][7]

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of valsartan.

Table 1: Chromatographic Conditions

Parameter	Condition 1	Condition 2	Condition 3
Column	Waters Symmetry C18 (3.9 mm x 150 mm, 5 μ m)[8]	Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μ m)[2][3]	Lichrocart RP Select (125 x 4 mm), 5 nm[5]
Mobile Phase	Methanol: 10 mM Ammonium Acetate and 0.05% Formic Acid (70:30, v/v)[8]	0.1% Formic Acid: Methanol (15:85, v/v)[2][3]	Acetonitrile: 10 mM Ammonium Acetate (95:05, v/v)[5]
Flow Rate	Varies, typically 0.5 - 1.0 mL/min	Varies, typically 0.4 - 1.8 mL/min[3]	0.5 mL/min[5]
Injection Volume	5-10 μ L	5 μ L[3]	10 μ L[5]
Column Temp.	Ambient or controlled (e.g., 40°C)	Ambient	Not Specified

Table 2: Mass Spectrometric Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Negative[4][5] or Positive[6]
Scan Type	Multiple Reaction Monitoring (MRM)[4]
Precursor Ion (m/z)	434.1 - 434.3[5][9]
Product Ion (m/z)	179.1 - 179.2[4][5][9]
Internal Standard (IS)	Varies (e.g., Irbesartan: 427.1 > 192.9[5], Telmisartan)

Quantitative Data Summary

The following tables present a summary of quantitative data from various validated LC-MS/MS methods for valsartan analysis in human plasma.

Table 3: Linearity and Limit of Quantification (LLOQ)

Linearity Range (ng/mL)	LLOQ (ng/mL)	Internal Standard	Reference
10.00 - 5000	Not Specified	Not Specified	[8]
20.0 - 15000	20.0	Telmisartan	[1]
20 - 10000 (PPT)	20	Tranexamic acid or Sertraline	[2][3]
25 - 8000 (LLE)	25	Tranexamic acid or Sertraline	[2][3]
50.2 - 6018.6	50.9	Irbesartan	[5]
25 - 20000	25	Valsartan-d9	[4]
6.062 - 18060.792	6.062	Valsartan-d9	[6]
50.0 - 5000.0	50.0	Benazepril	[10]

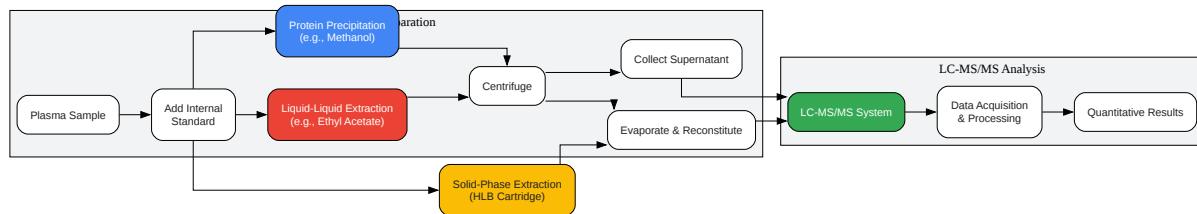
Table 4: Precision and Accuracy Data

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)	Reference
LQC, MQC, HQC	1.6 - 6.5	Not Specified	81.7 - 101.5	Not Specified	[1]
LQC, MQC, HQC	Not Specified	Not Specified	105.68 - 114.22	98.41 - 108.16	[5]
LQC, MQC, HQC	1.4 - 4.4	1.6 - 4.5	Not Specified	Not Specified	[6]
LQC, MQC, HQC	3.46 - 8.33	5.85 - 7.05	93.53 - 107.13	95.26 - 104.0	[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of valsartan in plasma.

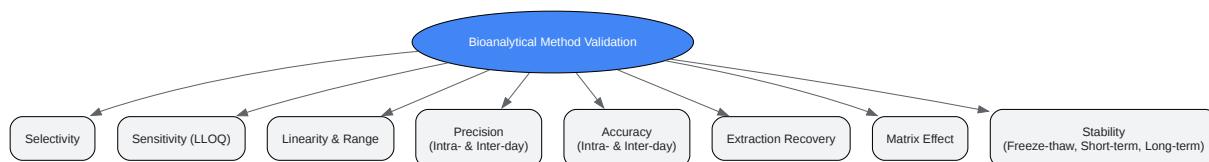


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Caption: General workflow for valsartan analysis in plasma.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the key parameters evaluated during the validation of a bioanalytical method.



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Caption: Key parameters of bioanalytical method validation.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative determination of valsartan in human plasma. The choice of sample preparation technique and specific chromatographic conditions can be adapted based on laboratory resources and desired throughput. Proper method validation is crucial to ensure the accuracy and precision of the results obtained.

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